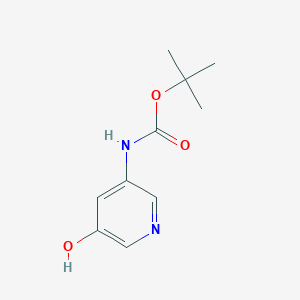

tert-butyl N-(5-hydroxypyridin-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-hydroxypyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7/h4-6,13H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNLEGGOBKZYGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CN=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Tert Butyl N 5 Hydroxypyridin 3 Yl Carbamate

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to electrophilic attack, leading to the formation of pyridinium (B92312) salts. Common reactions at this site include N-alkylation and N-oxidation.

While specific examples for tert-butyl N-(5-hydroxypyridin-3-yl)carbamate are not extensively documented, the reactivity can be inferred from related N-Boc-protected aminopyridines. For instance, the electrochemical N-alkylation of N-Boc-4-aminopyridines has been successfully demonstrated. nih.gov This methodology utilizes an electrogenerated acetonitrile (B52724) anion to deprotonate the carbamate (B1207046), followed by reaction with an alkyl halide. nih.gov A similar approach could foreseeably be applied to this compound, yielding N-alkylated pyridinium salts.

N-oxidation of the pyridine ring is another plausible transformation. Oxidation of pyridine derivatives to their corresponding N-oxides is a well-established process, often employing reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. arkat-usa.org The resulting pyridine N-oxides are valuable intermediates in organic synthesis, as the N-oxide group can activate the pyridine ring for further functionalization. acs.orgnih.gov For instance, pyridine N-oxides can undergo rearrangements to introduce hydroxyl groups at the C3 position. acs.orgnih.gov

Transformations at the C5-Hydroxyl Group of the Pyridine Ring

The hydroxyl group at the C5 position of the pyridine ring behaves as a typical alcohol, undergoing reactions such as esterification and etherification.

Esterification and Etherification Reactions

The C5-hydroxyl group can be readily acylated to form esters. Standard esterification conditions, such as reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, are expected to be effective.

Etherification of the hydroxyl group provides another route for modification. O-alkylation can be achieved under various conditions. A common method involves the Mitsunobu reaction, which allows for the conversion of alcohols to a wide range of functional groups, including ethers, with inversion of stereochemistry if applicable. organic-chemistry.orgnih.govresearchgate.net The reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov While specific data for this compound is not available, the Mitsunobu reaction is a powerful tool for the etherification of diverse alcohols. nih.govresearchgate.net

A patent for the synthesis of 2-amino-5-hydroxypyridine (B112774) describes a process involving the protection of the amino group, followed by a substitution reaction on a halogenated precursor to introduce a benzyloxy group, which is later deprotected to yield the hydroxyl group. google.com This highlights the feasibility of manipulating the hydroxyl functionality on this type of pyridine ring.

Oxidation Reactions

The oxidation of the C5-hydroxyl group can lead to the formation of the corresponding pyridinone. The oxidation of hydroxypyridines to pyridinones is a known transformation in pyridine chemistry. researchgate.netchemrxiv.org Various oxidizing agents can be employed for this purpose. For example, the oxidation of 5-hydroxypyrimidine (B18772) nucleosides has been studied, indicating that such heterocyclic hydroxyl groups are susceptible to oxidation. nih.gov While direct oxidation of this compound to the corresponding pyridinone is not explicitly reported, it represents a potential and synthetically useful transformation.

Reactivity of the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

N-Deprotection Strategies of the tert-Butoxycarbonyl Group

The removal of the Boc group to liberate the free amine is a crucial step in many synthetic sequences. A variety of methods are available for this transformation, with the choice of reagent depending on the sensitivity of other functional groups in the molecule.

| Deprotection Method | Reagent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Acidic Hydrolysis | Trifluoroacetic acid (TFA) | Neat TFA or in a solvent like dichloromethane (B109758) (DCM) | researchgate.net |

| Hydrochloric acid (HCl) | In an organic solvent such as dioxane, methanol, or ethyl acetate | researchgate.net | |

| Lewis Acid Catalysis | Trimethylsilyl iodide (TMSI) | Followed by methanolysis | researchgate.net |

| Other Reagents | Oxalyl chloride | In methanol, mild conditions |

This table is based on general N-Boc deprotection strategies and may be applicable to this compound.

Acid-catalyzed deprotection is the most common method. researchgate.net Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in various organic solvents, are highly effective. researchgate.net For substrates sensitive to strong acids, milder conditions can be employed.

Transformations at the Carbamate Carbonyl Center

Beyond deprotection, the carbamate moiety itself can undergo transformations. Recent studies have shown that Boc-protected amines can be directly converted into other functional groups, such as ureas and other carbamates, without the need for deprotection and subsequent reaction.

This direct conversion often proceeds through an in situ generated isocyanate intermediate. rsc.orgresearchgate.netresearchgate.net For example, treatment of a Boc-protected amine with a strong base like lithium tert-butoxide can lead to the formation of an isocyanate, which can then be trapped by a nucleophile such as an alcohol or another amine to form a new carbamate or a urea, respectively. rsc.orgresearchgate.net This methodology offers a more streamlined and efficient approach compared to the traditional two-step deprotection-functionalization sequence. A study has also reported the direct conversion of carbamates to ureas using aluminum amides. organic-chemistry.org

Regioselective Functionalization of the Pyridine Nucleus

The pyridine core of this compound is electron-deficient, which influences its reactivity in various functionalization reactions. The substituents at the 3- and 5-positions, the Boc-amino and hydroxyl groups respectively, are electron-donating and can direct incoming electrophiles or metal catalysts to specific positions on the ring.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds with high efficiency and atom economy. Among these methods, iridium-catalyzed C-H borylation is particularly notable for its ability to introduce a versatile boronate ester group onto aromatic and heteroaromatic rings.

For this compound, iridium-catalyzed borylation offers a pathway to selectively install a boronate ester at one of the vacant C-H positions (C-2, C-4, or C-6) of the pyridine ring. The regioselectivity of this reaction is influenced by both steric and electronic factors. The Boc-protecting group is compatible with these reaction conditions. nih.gov Research on analogous systems, such as Boc-protected anilines, has shown that the N-H bond of the carbamate can act as a directing group, favoring borylation at the ortho position. rsc.org In the case of the target molecule, this directing effect, potentially in concert with the hydroxyl group, would likely favor borylation at the C-2 and/or C-4 positions.

The reaction typically employs an iridium catalyst, such as [Ir(OMe)(cod)]₂, a bipyridine-based ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine), and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting borylated pyridine derivative is a versatile intermediate that can be used in subsequent cross-coupling reactions.

Table 1: Illustrative Conditions for Iridium-Catalyzed C-H Borylation

| Entry | Catalyst | Ligand | Boron Source | Solvent | Temperature (°C) |

| 1 | [Ir(OMe)(cod)]₂ | dtbpy | B₂pin₂ | Cyclohexane | 80 |

| 2 | [Ir(cod)Cl]₂ | 3,4,7,8-Me₄-phen | HBpin | THF | 60 |

This table presents typical conditions for iridium-catalyzed C-H borylation of heteroaromatic compounds and is for illustrative purposes.

The introduction of a halogen atom onto the pyridine ring provides a handle for transition metal-catalyzed cross-coupling reactions, significantly expanding the synthetic utility of this compound.

Halogenation:

Electrophilic halogenation of the pyridine ring can be achieved using various halogenating agents. For bromination, N-bromosuccinimide (NBS) is a commonly employed reagent. The regioselectivity of the halogenation is dictated by the directing effects of the existing substituents. The hydroxyl and Boc-amino groups are ortho-, para-directing. Therefore, electrophilic attack is anticipated to occur at the positions ortho or para to these activating groups, namely the C-2, C-4, and C-6 positions. The precise outcome will depend on the specific reaction conditions and the relative directing strength of the two groups.

Suzuki-Miyaura Cross-Coupling:

Once halogenated, the resulting halo-pyridine derivative can undergo a variety of cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, coupling the aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base.

For instance, a brominated derivative of this compound could be coupled with a wide range of aryl or vinyl boronic acids or their esters. This reaction is tolerant of many functional groups and typically proceeds under mild conditions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Common catalysts include palladium complexes such as Pd(PPh₃)₄ or combinations of a palladium precursor like Pd(OAc)₂ with a phosphine ligand.

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling of a Halogenated Pyridine Derivative

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 100 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 90 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DME | 85 |

This table provides general conditions for Suzuki-Miyaura reactions involving heteroaryl halides and is intended to be illustrative.

Through these regioselective functionalization strategies, this compound can serve as a versatile building block for the synthesis of a diverse array of more complex substituted pyridine derivatives.

Structural Modifications and Derivative Synthesis for Research Exploration

Modifications at the Carbamate (B1207046) Nitrogen: N-Alkylation and N-Acylation Strategies

The nitrogen atom of the carbamate group in tert-butyl N-(5-hydroxypyridin-3-yl)carbamate can serve as a nucleophile for the introduction of a variety of substituents. N-alkylation and N-acylation are two primary strategies to achieve this, leading to the formation of N-alkylated and N-acylated derivatives, respectively.

N-alkylation introduces an alkyl group onto the carbamate nitrogen. This can be achieved through reactions with alkyl halides or other alkylating agents under basic conditions. The choice of base is crucial to deprotonate the carbamate nitrogen, thereby increasing its nucleophilicity. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and organic bases such as triethylamine (B128534) (TEA). The reaction conditions, including solvent and temperature, can be optimized to achieve the desired N-alkylation. For instance, a transition-metal-free direct N-alkylation of aryl and heteroaryl amines using various alcohols has been reported, employing pyridine (B92270) as a hydrogen shuttle, which represents a potential avenue for the N-alkylation of the target carbamate.

N-acylation involves the introduction of an acyl group to the carbamate nitrogen, forming an N-acylcarbamate. This is typically accomplished by reacting the carbamate with an acylating agent such as an acid chloride or an acid anhydride (B1165640). Lewis acids like zinc chloride (ZnCl2) can be employed to catalyze the N-acylation of carbamates with carboxylic acid anhydrides under solvent-free conditions. This method has been shown to be effective for a range of carbamates, providing the corresponding N-acyl products in good yields.

| Modification Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) | N-Alkyl-tert-butyl N-(5-hydroxypyridin-3-yl)carbamate |

| N-Acylation | Acyl chloride or Acid anhydride, Lewis Acid catalyst (e.g., ZnCl2) | N-Acyl-tert-butyl N-(5-hydroxypyridin-3-yl)carbamate |

Derivatization of the 5-Hydroxyl Group

The 5-hydroxyl group on the pyridine ring is another key site for introducing structural diversity. This can be achieved through the formation of ether and ester linkages or by conjugation with biologically relevant moieties.

Ether linkages can be formed via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. Another approach is the Mitsunobu reaction, which allows for the formation of an ether linkage with an alcohol under milder conditions, using reagents like triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD).

Ester linkages are readily synthesized by reacting the 5-hydroxyl group with a carboxylic acid or its activated derivatives (e.g., acid chlorides, acid anhydrides). Esterification can be catalyzed by acids or coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). These reactions introduce a wide array of ester functionalities, thereby modifying the physicochemical properties of the parent molecule.

The 5-hydroxyl group serves as a convenient handle for conjugating this compound to various biologically active molecules. This strategy is often employed to create targeted drug delivery systems or molecular probes. The conjugation can be achieved by forming ether or ester bonds with linkers that are attached to the biologically relevant moiety, which could include peptides, proteins, or fluorescent tags. The choice of conjugation chemistry depends on the nature of the biomolecule and the desired stability of the resulting conjugate.

| Derivatization Type | Linkage | Reagents and Conditions | Application |

| Ether Formation | Ether | Alkyl halide, Base; or Alcohol, PPh3, DEAD (Mitsunobu) | Introduction of diverse alkyl or aryl scaffolds |

| Ester Formation | Ester | Carboxylic acid, Acid catalyst; or Acid chloride/anhydride | Modification of physicochemical properties |

| Bioconjugation | Ether or Ester | Linker-modified biomolecule, Coupling agents | Targeted research applications |

Systematic Exploration of Substitution Patterns on the Pyridine Ring

Further diversification of the this compound scaffold can be achieved by introducing various substituents at the available positions on the pyridine ring.

Halogenation of the pyridine ring can be achieved using various halogenating agents. The regioselectivity of the halogenation is influenced by the electronic nature of the existing substituents. The carbamate and hydroxyl groups can direct the introduction of halogens to specific positions. These halogenated derivatives can then serve as versatile intermediates for further functionalization through cross-coupling reactions.

Alkylation and arylation of the pyridine ring can be accomplished through various C-H activation and cross-coupling methodologies. For instance, iron-catalyzed coupling of aryl carbamates with alkyl Grignard reagents has been reported for the construction of sp2–sp3 C–C bonds. Palladium-catalyzed ortho C–H arylation of aniline (B41778) carbamates with diazonium salts provides a method for introducing aryl groups at specific positions. While these examples are on different aromatic systems, similar strategies could potentially be adapted for the pyridine ring of the target compound.

The synthesis and study of pyridine isomers of this compound, where the positions of the hydroxyl and carbamate groups are varied, can provide valuable insights into the structure-activity relationship. For example, the synthesis of tert-butyl (3-hydroxypyridin-2-yl)carbamate has been reported. Comparing the biological and chemical properties of these isomers can help in understanding the importance of the substitution pattern for a particular application.

| Substitution Type | Reagents and Conditions | Potential Outcome |

| Halogenation | Halogenating agents (e.g., NBS, NCS) | Halogenated derivatives for further functionalization |

| Alkylation | Alkyl Grignard reagents, Iron catalyst | Introduction of alkyl groups |

| Arylation | Arylboronic acids or Diazonium salts, Palladium catalyst | Introduction of aryl groups |

| Isomer Synthesis | Multi-step synthesis from corresponding aminopyridinols | Exploration of structure-activity relationships |

Synthesis of Analogs with Alternative Carbamate Protecting Groups (e.g., benzyl (B1604629) carbamate)

In the exploration of structure-activity relationships and the development of synthetic routes, the modification of protecting groups on a core molecule is a common strategy. While the tert-butyloxycarbonyl (Boc) group is widely used, replacing it with other carbamate protecting groups, such as the benzyloxycarbonyl (Cbz or Z) group, can offer advantages in terms of stability, and orthogonal deprotection strategies. total-synthesis.comorganic-chemistry.org The synthesis of analogs like benzyl N-(5-hydroxypyridin-3-yl)carbamate allows researchers to investigate the influence of the protecting group itself on the compound's properties and provides alternative pathways for more complex molecular constructions.

The standard and well-established method for introducing a Cbz group is the reaction of the parent amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction. total-synthesis.com This reaction proceeds via the nucleophilic attack of the amine on the highly reactive chloroformate. total-synthesis.com The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com

For the synthesis of benzyl N-(5-hydroxypyridin-3-yl)carbamate, the starting material would be 5-aminopyridin-3-ol. The reaction involves dissolving the aminophenol in an appropriate solvent system, such as a mixture of tetrahydrofuran (B95107) and water or ethyl acetate, and adding a base like sodium bicarbonate or sodium hydroxide. total-synthesis.comgoogle.com Subsequently, benzyl chloroformate is added, typically at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. total-synthesis.combeilstein-journals.org The reaction mixture is stirred until completion, followed by extraction and purification steps to isolate the desired Cbz-protected product. total-synthesis.comgoogle.com

The benzyl carbamate group is notably stable under conditions used for Boc-group removal (strong acids), but it can be readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a method that leaves acid-sensitive groups intact. wikipedia.org This orthogonality is a key advantage in multi-step syntheses. organic-chemistry.org

Table 1: Reaction Parameters for Cbz-Protection of Amines

Spectroscopic and Analytical Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. ¹H NMR spectroscopy would be used to identify the number and connectivity of hydrogen atoms, while ¹³C NMR would reveal the carbon framework of the molecule.

For tert-butyl N-(5-hydroxypyridin-3-yl)carbamate, one would expect to see specific signals corresponding to the protons on the pyridine (B92270) ring, the NH and OH protons, and the nine equivalent protons of the tert-butyl group. However, specific chemical shifts (δ) and coupling constants (J) from experimental studies on this compound are not available in the surveyed literature.

Table 5.1.1: Expected ¹H NMR Signals for this compound

| Protons | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| tert-butyl (9H) | 1.2 - 1.6 | Singlet (s) |

| Pyridine-H | 7.0 - 8.5 | Various (e.g., d, dd, t) |

| NH (1H) | Broad singlet | Broad Singlet (br s) |

| OH (1H) | Broad singlet | Broad Singlet (br s) |

Note: This table is predictive and not based on published experimental data.

Similarly, a ¹³C NMR spectrum would show distinct peaks for the tert-butyl carbons, the carbonyl carbon of the carbamate (B1207046), and the carbons of the pyridine ring. No published experimental ¹³C NMR data has been found for this specific molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-Q-TOF)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, confirming the molecular formula.

While predicted mass-to-charge ratios ([M+H]⁺, [M+Na]⁺, etc.) for this compound can be calculated, specific experimental data from techniques such as ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) that would include fragmentation patterns are not present in the available scientific literature. Such fragmentation data would be invaluable for confirming the connectivity of the molecule's substructures.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. Key expected absorptions for this compound would include N-H, O-H, C=O (carbonyl), and C-N stretches, as well as aromatic C=C and C-H vibrations. A comprehensive search did not yield an experimental IR spectrum for this compound.

Table 5.3.1: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine/Alcohol | N-H / O-H stretch | 3200 - 3600 (broad) |

| Alkane | C-H stretch | 2850 - 3000 |

| Carbonyl (carbamate) | C=O stretch | 1680 - 1720 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Carbamate | C-N stretch | 1200 - 1300 |

Note: This table is predictive and not based on published experimental data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a critical technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction. A standard method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid. However, no specific HPLC methods, retention times, or purity analyses for this compound have been published in the academic literature searched.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. For a definitive solid-state structure of this compound, a single-crystal X-ray diffraction experiment would be required. A search of crystallographic databases and the broader scientific literature revealed no published crystal structure for this compound.

Computational Chemistry and Theoretical Investigations of Tert Butyl N 5 Hydroxypyridin 3 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For a compound like tert-butyl N-(5-hydroxypyridin-3-yl)carbamate, such calculations can elucidate its electronic structure, reactivity, and thermodynamic stability.

Electronic Structure and Reactivity: The electronic character of the molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

For pyridine (B92270) derivatives, DFT calculations can map the electron density and electrostatic potential (MEP), identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and carbamate (B1207046) groups are expected to be electron-rich regions.

Stability Analysis: Thermodynamic parameters such as the enthalpy of formation and Gibbs free energy can be calculated to assess the molecule's stability. Vibrational frequency analysis, a standard output of DFT calculations, is used to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov

While specific DFT studies on this compound are not available in the cited literature, studies on related pyridine derivatives demonstrate the utility of these methods. For instance, DFT has been used to establish the geometry and analyze the electronic properties of various substituted pyridines, showing good agreement with experimental data where available. nih.govresearchgate.net

Illustrative Data for a Substituted Pyridine Derivative: The following table presents hypothetical data for a related pyridine derivative, calculated using DFT, to illustrate the typical output of such an analysis.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule. |

| Enthalpy of Formation | -450 kJ/mol | Reflects thermodynamic stability. |

Note: The data in this table is illustrative for a generic substituted pyridine and not for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time. By solving Newton's equations of motion for the atoms, MD can explore the conformational landscape of the molecule in a simulated environment, such as in a solvent like water. This can reveal how the molecule flexes, how its shape changes over time, and how it interacts with solvent molecules. For instance, MD studies on 4-aminopyridine (B3432731) derivatives have been used to understand their interactions within the active site of enzymes, providing insights into binding stability. nih.gov For this compound, MD simulations could predict its solvated structure and identify the most persistent conformations in solution.

Docking and Molecular Modeling Studies for Hypothetical Receptor or Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery for screening virtual libraries of compounds and for proposing how a ligand might interact with its biological target.

For this compound, docking studies would be hypothetical, as a specific biological target is not defined. However, one could select a relevant protein class, such as kinases or transferases, where substituted pyridines are known to be active. The process would involve:

Obtaining the 3D crystal structure of the target protein.

Defining the binding site or pocket.

Generating a 3D conformation of the ligand.

Using a docking algorithm to place the ligand into the binding site in various orientations and conformations, scoring each "pose" based on factors like electrostatic interactions and hydrogen bonding.

The results would highlight potential key interactions. For example, the hydroxyl group and the N-H of the carbamate could act as hydrogen bond donors, while the pyridine nitrogen and carbonyl oxygen could act as hydrogen bond acceptors. Such studies on other pyridine derivatives have successfully predicted binding modes and supported experimental findings. nih.govmdpi.com

Illustrative Docking Results for a Pyridine Derivative with a Kinase Target:

| Parameter | Value | Interpretation |

| Binding Affinity (Score) | -8.5 kcal/mol | Predicts a strong binding interaction. |

| Key H-Bond Interactions | Pyridine-N with residue LYS-72; Carbonyl-O with residue GLY-120 | Identifies critical points of contact for binding. |

| Hydrophobic Interactions | tert-butyl group with a hydrophobic pocket (LEU-25, VAL-50) | Highlights the role of nonpolar regions in binding. |

Note: This data is hypothetical and serves to illustrate the output of a docking study.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Quantum chemical methods are widely used to predict spectroscopic properties, which can be invaluable for confirming the structure of a newly synthesized compound.

NMR Chemical Shifts: DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. nih.gov The calculated values are often compared with experimental spectra to aid in signal assignment. For this compound, key predictions would include the shifts for the aromatic protons on the pyridine ring, which are sensitive to the electronic effects of the substituents, and the distinct signal for the nine equivalent protons of the tert-butyl group. Studies on other pyridine derivatives show a strong correlation between DFT-predicted and experimental NMR shifts. researchgate.netnih.gov

IR Vibrational Frequencies: The same DFT calculations used for stability analysis also yield vibrational frequencies corresponding to the molecule's infrared (IR) spectrum. nih.gov Predicted frequencies can be matched to an experimental IR spectrum to identify characteristic functional group vibrations. For this molecule, key predicted vibrations would include:

O-H stretching from the hydroxyl group.

N-H stretching from the carbamate.

C=O stretching of the carbamate carbonyl.

C-N and C-O stretching modes.

Aromatic C-H and C=C/C=N stretching from the pyridine ring.

Theoretical calculations on related molecules, like pyridine-2,6-dicarbonyl dichloride, have shown that DFT can accurately reproduce experimental FT-IR spectra. researchgate.net

Illustrative Predicted Spectroscopic Data:

| Parameter | Predicted Value | Corresponding Functional Group |

| ¹H NMR Shift | δ 8.1-8.3 ppm | Aromatic protons adjacent to pyridine N |

| ¹³C NMR Shift | δ 154 ppm | Carbamate Carbonyl (C=O) |

| IR Frequency | ~3400 cm⁻¹ | O-H Stretch |

| IR Frequency | ~1700 cm⁻¹ | C=O Stretch (Carbamate) |

Note: These are typical predicted values for the functional groups present and are not specific calculated results for the title compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR is a computational method that attempts to build mathematical models correlating the chemical structure of a series of compounds with a specific physical, chemical, or biological property. nih.gov Instead of focusing on a single molecule, QSPR requires a dataset of related molecules with known properties.

To build a QSPR model relevant to this compound, one would first need a dataset of substituted aminopyridine carbamates and their experimentally measured values for a property of interest (e.g., solubility, lipophilicity, or melting point).

The process involves:

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO energy).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the best correlation between a subset of these descriptors and the target property.

Model Validation: The predictive power of the model is rigorously tested using external validation sets or cross-validation techniques.

Once a validated QSPR model is established, it could be used to predict the property for new molecules, including this compound, without needing to synthesize and test it. QSPR studies have been successfully applied to predict properties like the lipophilicity of various heterocyclic derivatives. researchgate.net

Exploration of Biological Activity Mechanisms in Pre Clinical Research Models Excluding Clinical Data

Investigation of Enzyme Inhibition Mechanisms of Related Carbamate (B1207046) Analogs (e.g., esterases, hydrolases such as MAGL, FAAH, cholinesterases, β-secretase)

Carbamate-containing compounds are recognized for their ability to inhibit various enzymes, particularly serine hydrolases, through a mechanism involving carbamylation of the active site serine residue. researchgate.net This interaction typically leads to a pseudo-irreversible inhibition, where the enzyme activity is restored, but at a much slower rate compared to reversible inhibitors. mdpi.com

The inhibitory activity of carbamate analogs is largely dictated by their molecular interactions within the enzyme's active site. For cholinesterases, the carbamate moiety is guided into the correct position within the active site, leading to the transfer of the carbamate group to the catalytic serine. mdpi.com The stability of the resulting carbamylated enzyme complex is influenced by various non-covalent interactions.

In the case of cholesterol esterase, the binding of aryl carbamate inhibitors involves the fatty acid binding and steroid binding loci of the extended active site. nih.gov The carbamylation process is preceded by the formation of a noncovalent complex, and the rate-determining step is the expulsion of the phenolate (B1203915) anion. nih.gov For some biphenyl-di-N-butylcarbamates, a bent-shaped conformation allows for covalent binding of the carbamyl groups to both the first and second alkyl chain binding sites of the enzyme. nih.gov Favorable pi-pi interactions between the inhibitor and amino acid residues, such as phenylalanine, can further enhance binding. nih.gov

With respect to fatty acid amide hydrolase (FAAH), O-biphenyl-3-yl carbamates inhibit the enzyme through a covalent, irreversible mechanism. nih.gov Docking simulations suggest that the potency of these inhibitors is influenced by their binding mode within the enzyme's active site. researchgate.net

Structure-activity relationship (SAR) studies have been instrumental in understanding the structural requirements for potent and selective enzyme inhibition by carbamate analogs.

For cholinesterase inhibitors, the nature of the substituent on the carbamate nitrogen and the aromatic ring system significantly influences their inhibitory potency and selectivity for acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE). nih.gov For instance, benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate was identified as a potent BChE inhibitor, with its selectivity attributed to specific interactions within the BChE active site. nih.gov

In the context of FAAH inhibitors, SAR studies on O-biphenyl-3-yl carbamates revealed that modifications to the biphenyl (B1667301) region, including the carbamoyl (B1232498) and hydroxyl groups, can significantly impact inhibitory potency. nih.gov These studies led to the identification of cyclohexylcarbamic acid 3'-carbamoyl-5-hydroxybiphenyl-3-yl ester as a potent and peripherally restricted FAAH inhibitor. nih.gov

For cholesterol esterase inhibitors, the length of the N-alkyl chain and the volume of the aromatic fragment of aryl carbamates are critical determinants of inhibitory activity. nih.gov Optimal inhibition is observed with specific alkyl chain lengths, and inhibitory activity generally increases with a larger aromatic portion. nih.gov

Receptor Ligand Binding Studies (e.g., P2X4 receptor antagonism for structurally related compounds)

While direct receptor binding studies for tert-butyl N-(5-hydroxypyridin-3-yl)carbamate are not extensively reported, research on structurally related compounds has explored their potential as receptor ligands. The P2X4 receptor, a ligand-gated ion channel, is a therapeutic target for neuroinflammation and chronic pain. nih.gov Studies on piperazine-based compounds have been conducted to investigate their P2X4 receptor antagonistic activity. nih.gov Although promising structure-activity relationships have been observed, further optimization is needed to enhance their antagonistic potency. nih.gov The sensitivity of P2X4 receptors to antagonists can also vary between species. nih.gov

Studies on Protein Aggregation Modulation in In Vitro Systems (e.g., amyloid beta)

A structurally related compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, has been investigated for its ability to modulate the aggregation of amyloid beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. nih.govmdpi.com In vitro studies have shown that this compound can inhibit the aggregation of Aβ₁₋₄₂ and the formation of amyloid fibrils. nih.govmdpi.com This suggests that certain carbamate-containing molecules may interfere with the protein misfolding and aggregation processes implicated in neurodegenerative diseases. The modulation of Aβ aggregation can be influenced by various factors, including the presence of post-translationally modified Aβ variants. nih.gov

Cellular Mechanism Studies in In Vitro Cell Line Models (Excluding Human/Animal In Vivo Outcomes)

The cellular effects of carbamate analogs have been investigated in various in vitro cell line models to understand their mechanisms of action at a cellular level.

Some carbamate compounds have been shown to modulate intracellular signaling pathways, particularly those related to oxidative stress and inflammation. For example, certain carbamates can influence the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.govnih.gov Depending on the specific compound, exposure duration, and cell type, carbamates can have both activating and inhibitory effects on Nrf2. nih.gov Inhibition of the Nrf2 pathway by some carbamates can lead to increased oxidative stress and cell death. nih.gov

In a study involving astrocyte cells, the related compound tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate demonstrated a protective effect against Aβ₁₋₄₂-induced cell death. nih.gov This protective effect was attributed to a reduction in the production of the pro-inflammatory cytokine TNF-α and a decrease in free radicals within the cell cultures. nih.gov

Below is a table summarizing the in vitro biological activities of selected carbamate analogs.

| Compound/Analog Class | Target | In Vitro Model | Key Findings |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}-carbamate | Butyrylcholinesterase (BChE) | Enzyme Assay | Potent BChE inhibitor (IC₅₀ = 22.23 µM) with high selectivity. nih.gov |

| Cyclohexylcarbamic acid 3'-carbamoyl-5-hydroxybiphenyl-3-yl ester | Fatty Acid Amide Hydrolase (FAAH) | Rat Brain Homogenates | Potent, peripherally restricted FAAH inhibitor. nih.gov |

| Aryl Carbamates | Cholesterol Esterase | Enzyme Assay | Inhibition through carbamylation of the active site; activity dependent on N-alkyl chain length and aromatic volume. nih.gov |

| tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate | Amyloid Beta (Aβ) Aggregation | In Vitro Aggregation Assay | Inhibited Aβ₁₋₄₂ aggregation and fibril formation. nih.govmdpi.com |

| tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate | TNF-α and Free Radicals | Astrocyte Cell Culture | Reduced TNF-α and free radical production in Aβ₁₋₄₂-stimulated astrocytes. nih.gov |

| Various Carbamates | Nrf2 Signaling Pathway | Cell Line Models | Modulate Nrf2 signaling, with potential for both activation and inhibition depending on the specific compound. nih.gov |

Impact on Cell Viability in Research Cell Lines

There is no published data available from preclinical research models that details the impact of this compound on the viability of any research cell lines. Consequently, no data table can be generated.

Hydrolytic Stability and Metabolic Fate in Simulated Biological Environments

Information regarding the hydrolytic stability and the metabolic breakdown of this compound in simulated biological environments is not present in the available scientific literature. Studies detailing its behavior in environments mimicking gastric or intestinal fluids, or its metabolic pathway in in-vitro assays, have not been publicly documented.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The synthesis of pyridine (B92270) derivatives is increasingly focused on green chemistry principles to minimize waste and environmental impact. rsc.org Future efforts for producing tert-butyl N-(5-hydroxypyridin-3-yl)carbamate and related 3-amino-5-hydroxypyridine derivatives will likely concentrate on direct C-H functionalization. researchgate.net This method is a straightforward and atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.netacs.org

Researchers are also exploring dearomatization-rearomatization strategies to introduce functional groups onto the pyridine ring with high regioselectivity and under mild conditions. researchgate.net The development of novel catalytic systems, potentially utilizing earth-abundant metals, will be crucial in making these synthetic routes more sustainable and cost-effective. The goal is to create processes that are not only efficient but also environmentally benign. acs.org

Table 1: Comparison of Synthetic Approaches

| Approach | Advantages | Challenges |

|---|---|---|

| Traditional Synthesis | Well-established procedures | Often requires harsh conditions, multi-step processes, and generates significant waste. google.com |

| C-H Functionalization | High atom economy, reduces synthetic steps. researchgate.net | Achieving high regioselectivity can be difficult. rsc.org |

| Dearomatization-Rearomatization | Offers unique pathways for functionalization. researchgate.net | May require specific catalysts and conditions. |

| Biocatalysis | High selectivity, environmentally friendly. nih.gov | Catalyst screening and optimization can be time-consuming. |

Application in Flow Chemistry and Automated Synthesis Platforms for Compound Production

Flow chemistry is emerging as a powerful tool for the synthesis of pharmaceuticals and fine chemicals due to its enhanced safety, efficiency, and scalability. organic-chemistry.orgacs.org The production of this compound and its derivatives is well-suited for translation to continuous flow systems. researchgate.netmdpi.com These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. organic-chemistry.org

Automated synthesis platforms, integrated with flow reactors, can further accelerate the discovery and optimization of reaction conditions. This technology enables high-throughput screening of catalysts and reagents, significantly reducing the time required for process development. The adoption of flow chemistry for the synthesis of this carbamate (B1207046) will likely lead to safer, more efficient, and scalable manufacturing processes. organic-chemistry.orgresearchgate.net

Advanced Computational Approaches for Rational Design and Virtual Screening of Derivatives

Computational chemistry plays a pivotal role in modern drug discovery and materials science. For this compound, advanced computational methods can be employed to design novel derivatives with specific properties. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict the biological activity of new compounds, guiding synthetic efforts towards the most promising candidates. nih.govrsc.org

Virtual screening of large compound libraries based on the 3-amino-5-hydroxypyridine scaffold can identify potential new biological targets and lead compounds. nih.gov These in silico methods save considerable time and resources compared to traditional high-throughput screening. The synergy between computational design and experimental synthesis is expected to accelerate the discovery of new applications for derivatives of this carbamate.

Exploration of New Biological Targets and Mechanistic Studies in Unexplored Research Areas

The aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs. rsc.orgenpress-publisher.com Derivatives of this compound hold promise for interacting with a wide range of biological targets. rsc.orgnih.govtandfonline.com Future research will likely focus on exploring new therapeutic areas beyond the current scope.

Mechanistic studies will be crucial to understand how these compounds exert their biological effects. nih.gov Investigating their interactions with enzymes, receptors, and ion channels could reveal novel mechanisms of action. rsc.org For instance, certain pyridine carbamates have been studied for their ability to photocleave DNA, acting as "synthetic nucleases". nih.govresearchgate.net Such fundamental research can open up new avenues for drug development and biotechnological applications.

Integration with Chemoinformatics and Data-Driven Discovery Methodologies

The integration of chemoinformatics and data-driven approaches is revolutionizing drug discovery. By analyzing large datasets of chemical structures and biological activities, machine learning algorithms can identify patterns and predict the properties of new molecules. This approach can be applied to the vast chemical space of pyridine derivatives to guide the design of novel compounds based on this compound.

Data-driven methodologies can help in identifying novel structure-activity relationships and optimizing pharmacokinetic properties. As more data becomes available, these methods will become increasingly powerful in accelerating the discovery of new bioactive molecules derived from this versatile scaffold.

Design of Bioconjugates for Targeted Research Applications

Bioconjugation, the linking of two molecules where at least one is a biomolecule, is a rapidly growing field. The functional groups on the 5-hydroxypyridin-3-yl core, once deprotected, are ideal for conjugation to proteins, peptides, or nucleic acids. Hydroxypyridone derivatives, for instance, have been used to create bioconjugates for applications in medical imaging, such as positron emission tomography (PET). nih.gov

Future work could involve developing bioconjugates of this compound derivatives for targeted drug delivery or as probes for studying biological processes. The ability to attach this scaffold to targeting moieties could lead to the development of highly specific therapeutic agents or diagnostic tools. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(5-hydroxypyridin-3-yl)carbamate, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic Substitution : React 5-hydroxypyridin-3-amine with tert-butyl carbamate using a base (e.g., NaH or K₂CO₃) in polar aprotic solvents (DMF or THF) at 60–80°C. Monitor reaction progress via TLC or LC-MS .

- Phase-Transfer Catalysis : Employ tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems (water/dichloromethane), reducing side reactions and improving yields .

- Optimization : Adjust solvent polarity, temperature, and stoichiometry to minimize byproducts like N-alkylation or hydrolysis.

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify carbamate linkage and pyridine substitution patterns (e.g., hydroxy group at position 3) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry via single-crystal analysis. Refinement with SHELXL ensures accurate bond-length/angle measurements .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis for C, H, N content.

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .

- Toxicity Screening : Conduct acute toxicity assays (e.g., OECD 423) and monitor for skin/eye irritation per GHS guidelines .

Advanced Research Questions

Q. How can competing side reactions (e.g., carbamate hydrolysis or pyridine ring oxidation) be suppressed during synthesis?

- Mitigation Strategies :

- Moisture Control : Use anhydrous solvents and molecular sieves to prevent hydrolysis .

- Inert Atmosphere : Perform reactions under nitrogen/argon to avoid oxidation of the hydroxypyridine moiety .

- Additives : Introduce radical scavengers (e.g., BHT) to stabilize reactive intermediates .

Q. What computational or experimental methods resolve contradictions between spectroscopic data and crystallographic results?

- Data Reconciliation :

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate proposed structures .

- High-Resolution Crystallography : Re-refine SHELXL models with twinning or disorder parameters if spectral data conflicts with initial X-ray results .

Q. How does the hydroxypyridine moiety influence hydrogen-bonding networks in supramolecular assemblies?

- Graph Set Analysis : Map hydrogen bonds (e.g., O–H···N or N–H···O) using Mercury software. Assign motifs (e.g., R₂²(8) rings) to predict packing patterns .

- Thermal Analysis : Correlate DSC/TGA data with hydrogen-bond stability to assess crystal lattice robustness .

Q. What strategies enable regioselective functionalization of the pyridine ring without disrupting the carbamate group?

- Directed Metalation : Use TMP-Li (2,2,6,6-tetramethylpiperidinide) to deprotonate the 5-hydroxypyridine at C-4 or C-6 positions, followed by electrophilic quenching .

- Protection/Deprotection : Temporarily protect the hydroxy group as a silyl ether (e.g., TBSCl) before functionalization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles across studies?

- Root Causes : Polymorphism, hydrate formation, or impurities.

- Resolution :

- Powder XRD : Compare diffraction patterns to identify polymorphic forms .

- Solubility Studies : Measure in multiple solvents (e.g., DMSO, ethanol) under controlled humidity .

Q. Why might catalytic hydrogenation of the pyridine ring fail despite optimal conditions?

- Possible Issues :

- Steric Hindrance : The tert-butyl group may block catalyst access. Switch from Pd/C to Adams’ catalyst (PtO₂) for better surface interaction .

- Electron Effects : The electron-withdrawing carbamate reduces ring reactivity. Apply higher H₂ pressures (5–10 atm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.